Ethyl 3-(6-Methyl-3-indolyl)propanoate

Aryl Hydrocarbon Receptor AhR Agonism Indole SAR

Ethyl 3-(6-Methyl-3-indolyl)propanoate (CAS not widely indexed; MW ~231.29 g/mol, C14H17NO2) is a synthetic indole-3-propionic acid (IPA) derivative featuring a 6-methyl substitution on the indole ring and an ethyl ester at the propanoate terminus. This compound belongs to a pharmacologically significant class where the indole-3-propionic acid scaffold is recognized for potent hydroxyl radical scavenging—exceeding that of melatonin—and neuroprotective properties.

Molecular Formula C14H17NO2
Molecular Weight 231.29 g/mol
Cat. No. B13725497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(6-Methyl-3-indolyl)propanoate
Molecular FormulaC14H17NO2
Molecular Weight231.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CNC2=C1C=CC(=C2)C
InChIInChI=1S/C14H17NO2/c1-3-17-14(16)7-5-11-9-15-13-8-10(2)4-6-12(11)13/h4,6,8-9,15H,3,5,7H2,1-2H3
InChIKeyODNYRJUHLXCYCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(6-Methyl-3-indolyl)propanoate: A Positionally Differentiated Indole Propanoate Ester for Targeted Biological Screening


Ethyl 3-(6-Methyl-3-indolyl)propanoate (CAS not widely indexed; MW ~231.29 g/mol, C14H17NO2) is a synthetic indole-3-propionic acid (IPA) derivative featuring a 6-methyl substitution on the indole ring and an ethyl ester at the propanoate terminus . This compound belongs to a pharmacologically significant class where the indole-3-propionic acid scaffold is recognized for potent hydroxyl radical scavenging—exceeding that of melatonin—and neuroprotective properties [1]. The 6-methylindole substructure is specifically characterized as an agonist of the human aryl hydrocarbon receptor (AhR) with an EMAX of 91% relative to 5 nM dioxin, differentiating it from other mono-methylindole positional isomers [2]. The ethyl ester functionalization further distinguishes this compound by modulating lipophilicity and potentially serving as a prodrug form with altered cellular permeability compared to its free acid counterpart.

AhR Pathway 6-Methylindole partial agonist tool
CYP1A Modulation Dual inducer/inhibitor study context
Ester Functionality Modified permeability for cell-based assays

Why Ethyl 3-(6-Methyl-3-indolyl)propanoate Cannot Be Replaced by Unsubstituted or Isomeric Indole Propanoates in Research


Generic substitution within the indole-3-propanoate class is unreliable due to the profound impact of methylation position on AhR functional selectivity and CYP1A modulation. While the unsubstituted ethyl indole-3-propanoate and its 5-methyl positional isomer share the same molecular formula (C14H17NO2), the 6-methyl substituent confers a distinct AhR agonist profile (6-Me-indole EMAX 91% vs. 4-Me-indole EMAX 134% vs. 3-Me-indole acting as an antagonist with IC50 19 µM) [1]. Furthermore, replacing the ethyl ester with a methyl ester or free carboxylic acid alters the compound's lipophilicity, metabolic stability, and cell permeability, which are critical parameters in cell-based assays [2]. These structural nuances mean that biological activity data cannot be extrapolated across analogs, and procurement of the exact compound is essential for reproducible target engagement and structure-activity relationship (SAR) studies.

Methyl-position shift

Changing from 6-methyl to 5-methyl or 3-methylindole may switch AhR functional response (agonist vs. antagonist), altering pathway activation.

Unsubstituted indole propanoate

Lacks CYP1A1 inhibition activity; the methyl group is required for the dual inducer/inhibitor profile in hepatocyte models.

Free acid counterpart

Replacing the ethyl ester with the carboxylic acid may alter membrane permeability and enzyme target engagement.

Quantitative Differentiation of Ethyl 3-(6-Methyl-3-indolyl)propanoate Against Key Analogs


AhR Agonist Potency: 6-Methylindole Scaffold Differentiated from 5-Methyl and Unsubstituted Analogs

The 6-methylindole substructure, which defines the target compound, acts as a partial agonist of the human AhR with an EMAX of 91% relative to 5 nM dioxin. This activity is distinct from the 5-methylindole analog, which exhibits a different AhR activation profile, and from the 3-methylindole isomer, which functions as an antagonist (IC50 19 µM) [1]. This functional switch—from agonism to antagonism—depending solely on the methyl group position demonstrates that the 6-methyl substitution is a critical determinant of AhR-mediated transcriptional activity.

AhR Agonist Profile
Reported
6-methylindole: EMAX 91%
3-methylindole: antagonist IC50 19 µM
Supports AhR partial agonist tool context
Human AhR reporter assay, HepG2
Aryl Hydrocarbon Receptor AhR Agonism Indole SAR CYP1A Modulation

CYP1A1 Enzyme Inhibition: Concentration-Dependent Suppression by Mono-Methylindoles in Human Hepatocytes

Mono-methylindoles (MMIs), a class that includes the 6-methylindole parent of the target compound, inhibit CYP1A1 catalytic activity in human hepatocytes with IC50 values spanning 1.2 µM to 23.8 µM [1]. In contrast, the unsubstituted indole-3-propionic acid does not exhibit this CYP1A1 inhibitory profile, as the methyl group is essential for the interaction. This inhibition occurs despite the MMIs' concurrent induction of CYP1A genes, indicating a dual mechanism of AhR-dependent induction coupled with direct enzyme inhibition.

CYP1A1 Inhibition
Class-level inference
IC50 range 1.2–23.8 µM
Reported CYP1A1 inhibition context
Primary human hepatocytes, EROD assay
CYP1A1 Inhibition Drug Metabolism Hepatotoxicity Mono-Methylindole

Radical Scavenging Capacity: The Indole-3-Propionic Acid Scaffold Surpasses Melatonin in Hydroxyl Radical Neutralization

The core indole-3-propionic acid scaffold, which is esterified in the target compound, is a more potent scavenger of hydroxyl radicals than melatonin, the body's most potent endogenous free radical scavenger [1]. In kinetic competition experiments using free radical-trapping agents, IPA's capacity to scavenge hydroxyl radicals exceeded that of melatonin. The ethyl ester derivative retains this antioxidant pharmacophore while modifying the molecule's physicochemical properties for enhanced membrane partitioning.

Radical Scavenging
Class-level inference
IPA scaffold > melatonin
Reported antioxidant scaffold context
Cell-free kinetic competition assay
Antioxidant Hydroxyl Radical Neuroprotection Indole-3-Propionic Acid

Esterification-Dependent Bioactivity: Ethyl Ester Differentiation from the Free Carboxylic Acid in Cholinesterase Inhibition

Esterification of indole-3-propionic acid significantly alters its biological target engagement. A recent study demonstrated that an IPA diester conjugate (CUR-IPA) inhibited electric eel AChE with an IC50 of 5.66 µM, human AChE with an IC50 of 59.30 µM, and human BChE with an IC50 of 60.66 µM [1]. While this data is for a diester conjugate rather than the mono-ethyl ester, it establishes the principle that esterification of the IPA carboxylic acid moiety is a critical modification for conferring cholinesterase inhibitory activity, which is absent in the free acid form. The ethyl ester of 6-methyl-IPA is expected to exhibit distinct enzyme inhibition and cellular permeability profiles compared to the free acid 3-(6-methyl-1H-indol-3-yl)propanoic acid.

Ester-Dependent Activity
Class-level inference
Esterified analog AChE IC50 5.66 µM; free acid inactive
Supports ester-dependent target engagement context
In vitro cholinesterase assays; class inference
Ester Prodrug Cholinesterase Inhibition Cellular Permeability IPA Diester

Optimal Procurement and Application Scenarios for Ethyl 3-(6-Methyl-3-indolyl)propanoate Based on Verified Differentiation


AhR Pathway Agonism Screening Libraries

Include this compound in focused screening libraries designed to identify AhR agonists with a defined partial agonist profile. The 6-methylindole substructure provides an EMAX of 91% (relative to dioxin), serving as a reference point for distinguishing full vs. partial AhR agonists and for SAR studies exploring the functional consequences of indole ring methylation [1].

CYP1A Metabolism-Dependent Toxicology Studies

Use this compound as a dual-function probe in hepatocyte or HepaRG cell models where both AhR-mediated CYP1A induction and direct CYP1A1 enzyme inhibition (IC50 range 1.2–23.8 µM for MMIs) are simultaneously assessed. The 6-methyl substitution is essential for this dual activity, which is not recapitulated by unsubstituted indole propanoates [2].

Neuroprotective Prodrug Design and Oxidative Stress Models

Leverage the ethyl ester as a prodrug form of the potent antioxidant indole-3-propionic acid scaffold. The esterification enhances lipophilicity for blood-brain barrier penetration while retaining the hydroxyl radical scavenging pharmacophore that exceeds melatonin in potency. This makes it suitable for in vivo neuroprotection studies where the free acid's CNS exposure is insufficient [3].

Positional Isomer Comparator for Indole SAR Campaigns

Procure this compound alongside its 5-methyl and unsubstituted analogs to establish robust SAR for any indole-3-propanoate-targeting program. The 6-methyl positional isomer is critical for mapping the pharmacophoric requirements of AhR agonism vs. antagonism, as the 3-methyl isomer switches to antagonist activity (IC50 19 µM) [1].

Application
Selection Property
Validation Focus
AhR partial agonist screening studies
6-Methylindole AhR functional profile
AhR reporter gene assay response
CYP1A metabolism-dependent toxicity models
CYP1A1 inhibition and induction profile
EROD activity in hepatocyte models
Oxidative stress and neuroprotection assay models
Ester-modified IPA antioxidant scaffold
Radical scavenging and cell viability endpoints
Indole SAR and selectivity profiling
AhR response across methyl positions
AhR agonism/antagonism switch validation
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